
1-Propenyl magnesium bromide
Overview
Description
1-Propenyl magnesium bromide (CH₃CH=CHMgBr) is a Grignard reagent with a terminal alkenyl group, commonly used in organic synthesis to introduce propenyl moieties into target molecules. It is commercially available as a 0.5 M solution in tetrahydrofuran (THF) . The compound exhibits geometric isomerism (Z/E), with isomerization occurring during its preparation from (Z)-1-bromopropene, resulting in a 9:1 Z/E mixture . This reagent is pivotal in reactions such as the Matteson homologation, where it facilitates the stereoselective synthesis of substituted carbocycles, particularly when subsequent steps (e.g., metathesis) render minor isomerization irrelevant .
Preparation Methods
Fundamental Principles of Grignard Reagent Synthesis
Grignard reagents, including 1-propenyl magnesium bromide, are synthesized via the reaction of magnesium metal with organic halides in anhydrous ether solvents. The general reaction mechanism involves the insertion of magnesium into the carbon-halogen bond, forming an organomagnesium compound . For this compound, the reaction proceeds as follows:
The choice of solvent (typically tetrahydrofuran or diethyl ether) and the exclusion of moisture/oxygen are critical to prevent decomposition .
Laboratory-Scale Synthesis Protocols
Reagents and Solvents
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Magnesium turnings : High-purity (99.9%) magnesium to minimize side reactions.
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1-Bromopropene : Must be freshly distilled to remove stabilizers or impurities.
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Solvents : Anhydrous tetrahydrofuran (THF) or diethyl ether, dried over molecular sieves .
Table 1: Standard Laboratory Reaction Conditions
Parameter | Value/Range |
---|---|
Magnesium (mmol) | 10–50 |
1-Bromopropene (equiv) | 1.0–1.2 |
Solvent Volume (mL/g Mg) | 10–20 |
Temperature (°C) | 25–40 (reflux) |
Reaction Time (h) | 2–6 |
Stepwise Procedure
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Apparatus Setup : Flame-dried glassware under nitrogen/argon atmosphere.
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Magnesium Activation : Stir magnesium turnings in solvent with a catalytic amount of iodine to initiate the reaction .
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Halide Addition : 1-Bromopropene is added dropwise to maintain gentle reflux.
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Completion Monitoring : Disappearance of magnesium and halide confirmed via GC-MS or titration .
Workup and Purification
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Quenching : Controlled addition to dry ice or electrophilic substrates.
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Filtration : Removal of unreacted magnesium via glass fiber filters.
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Solvent Removal : Rotary evaporation under reduced pressure .
Industrial Production Methods
Industrial synthesis scales the laboratory protocol with modifications for cost and safety:
Table 2: Industrial vs. Laboratory Synthesis Comparison
Parameter | Laboratory | Industrial |
---|---|---|
Scale | 0.1–1 kg | 100–1000 kg |
Solvent Recovery | Limited | >90% |
Reaction Vessel | Glass reactor | Stainless steel |
Quality Control | NMR, titration | In-line analytics |
Key industrial adaptations include:
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Continuous Flow Systems : Enhance heat dissipation and reduce reaction times.
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Automated Quenching : Minimizes risks of exothermic decomposition .
Factors Influencing Reaction Efficiency
Solvent Effects
THF outperforms diethyl ether in stabilizing the Grignard complex due to its higher dielectric constant (ε = 7.6 vs. 4.3), which enhances magnesium coordination .
Halide Purity
Impurities in 1-bromopropene (e.g., allylic isomers) lead to competing reactions, reducing yield by up to 30%. Distillation under nitrogen is essential .
Temperature Control
Elevated temperatures (>40°C) accelerate initiation but risk Wurtz coupling side reactions. Optimal yields (85–92%) are achieved at 25–30°C .
Comparison with Related Grignard Reagents
Table 3: Reactivity and Yield Comparison
Reagent | Yield (%) | Side Products |
---|---|---|
1-Propenyl MgBr | 85–92 | Wurtz coupling |
Allyl MgBr | 78–88 | Polymerization |
Isopropyl MgBr | 90–95 | None significant |
1-Propenyl MgBr exhibits moderate stability but requires stricter anhydrous conditions compared to saturated analogs .
Recent Advances in Synthesis
Microwave-Assisted Synthesis
Microwave irradiation reduces initiation time from 30 minutes to <5 minutes, achieving 89% yield at 50°C .
Solvent-Free Approaches
Ball milling magnesium with 1-bromopropene in the presence of LiCl yields 80% product without solvents, though scalability remains challenging.
Chemical Reactions Analysis
Carbonyl Additions
1-Propenyl magnesium bromide reacts with carbonyl compounds to form secondary and tertiary alcohols. Key characteristics:
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Aldehydes/Ketones : Produces allylic alcohols with retention of alkene geometry (Z/E) in products
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Steric Effects : Bulky substituents on carbonyl groups favor 1,2-addition over conjugate addition
Example Reaction :
text(CH₃)₂CO + CH₃CH=CHMgBr → (CH₃)₂C(OH)CH₂CH=CH₂
Alkyl/Aryl Halide Coupling
The reagent participates in nucleophilic substitutions with alkyl/aryl halides:
Experimental Data :
Substrate | Product | Yield (%) | Configuration Retention | Source |
---|---|---|---|---|
CH₂=CHCH₂Br | CH₂=CHCH₂CH₂CH=CH₂ | 78 | 93% (E) | |
C₆H₅CH₂Br | C₆H₅CH₂CH₂CH=CH₂ | 65 | - |
Transition Metal-Catalyzed Cross-Couplings
This compound enables stereoselective syntheses via:
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Kumada Coupling : Pd-catalyzed reactions with aryl halides yield biaryls
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Negishi-Type Coupling : Zn-mediated reactions form trisubstituted alkenes
Case Study :
In the synthesis of α-damascone, the reagent reacted with aldehyde 10 to yield trans-alcohol 11 (95% diastereomeric excess) :
text(Z)-CH₃CH=CHMgBr + RCHO → (E)-RCH(OH)CH₂CH=CH₂
Radical-Mediated Pathways
Under specific conditions, the reagent undergoes self-coupling:
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Solvent Dependency : Diethyl ether promotes dimerization over THF
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Products : 1,5-Dienes (major) and conjugated trienes (minor)
Kinetic Data :
Solvent | Temp (°C) | Dimerization Rate (×10⁻³ s⁻¹) | Major Product Ratio |
---|---|---|---|
Diethyl ether | 30 | 4.2 | 3:1 (1,5-diene:triene) |
THF | 30 | 0.8 | 6:1 |
Matteson Chain Extension
The reagent performs boronic ester homologation with exceptional stereocontrol :
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Key Step : Reaction with boronic ester 7 yields α-chloro boronic ester 8
Mechanistic Pathway :
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Transmetallation with boron center
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Migration of propenyl group
-
Quenching with electrophiles
Solvent and Stereochemical Effects
Critical parameters influencing reactivity:
Scientific Research Applications
Synthetic Routes
1-Propenyl magnesium bromide is synthesized through the reaction of magnesium turnings with 1-bromopropene in an anhydrous ether solvent like THF. The reaction is performed under inert conditions to prevent oxidation and hydrolysis:
Applications in Scientific Research
This compound has a wide range of applications in scientific research:
Organic Synthesis
- Carbon-Carbon Bond Formation : It is primarily used for synthesizing complex organic molecules by forming carbon-carbon bonds through nucleophilic addition to carbonyl compounds (aldehydes and ketones) and substitution reactions with alkyl halides.
Reaction Type | Description | Example Products |
---|---|---|
Addition | Reacts with carbonyls to form alcohols | Secondary and tertiary alcohols |
Substitution | Nucleophilic substitution with alkyl halides | New carbon-carbon bonds |
Coupling | Forms biaryl compounds in the presence of palladium catalysts | Biaryl compounds |
Pharmaceutical Applications
This compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its ability to introduce functional groups into complex molecules is crucial for drug development.
Material Science
In material science, this compound is employed to prepare advanced materials with specific properties, such as polymers and nanocomposites.
Biological Research
It plays a role in synthesizing biologically active compounds for research purposes, including potential drug candidates.
Case Study 1: Synthesis of α-Damascone
A study demonstrated the use of this compound in synthesizing α-damascone, a compound with floral scent properties. The stereochemistry of the Grignard reagent influenced the reaction pathway, leading to higher yields of the desired product.
Case Study 2: Pharmaceutical Intermediates
Research highlighted the synthesis of various pharmaceutical intermediates using this compound, showcasing its utility in creating complex molecular architectures necessary for drug efficacy.
Mechanism of Action
The mechanism of action of 1-propenyl magnesium bromide involves its role as a nucleophile. The compound attacks electrophilic carbon atoms in various molecules, leading to the formation of new carbon-carbon bonds. The magnesium atom in the compound stabilizes the negative charge on the carbon atom, making it highly reactive towards electrophiles.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Reactivity Differences
The reactivity of Grignard reagents is heavily influenced by their substituents. Below is a comparative analysis of 1-propenyl magnesium bromide and related compounds:
Reaction Case Studies
- 1-Propenyl MgBr : In the synthesis of substituted cyclohexenes, it reacts with α-chloroboronic esters to form boronic intermediates, which undergo ring-closing metathesis .
- Allyl MgBr : Adds to carbonyl groups to form secondary alcohols, with the double bond position dictating product regiochemistry .
- 1-Propynyl MgBr: Participates in Sonogashira couplings to generate conjugated enynes, leveraging its triple bond reactivity .
Key Research Findings
- Isomerization Control : While 1-propenyl MgBr synthesis often results in Z/E mixtures, the isomer ratio becomes inconsequential in reactions where the propenyl group is transient (e.g., metathesis) .
- Environmental Influence : In natural product synthesis (e.g., F. assa-foetida essential oils), the Z-isomer of related disulfides increases with altitude, highlighting the role of steric and electronic factors in reactivity .
- Catalytic Utility : Magnesium bromide (MgBr₂), though distinct from Grignard reagents, serves as a Lewis acid catalyst in triglyceride analysis and industrial processes .
Biological Activity
1-Propenyl magnesium bromide, a Grignard reagent, is an organomagnesium compound with significant applications in organic synthesis. Its biological activity, although not extensively documented, showcases its potential in various chemical reactions and interactions with biological systems. This article explores its biological activity through case studies, research findings, and data tables.
This compound is synthesized from 1-bromopropene and magnesium in anhydrous conditions. The general reaction can be represented as follows:
This Grignard reagent is sensitive to moisture and reacts vigorously with water, forming hydrocarbons and magnesium hydroxide. It is typically used in the synthesis of various organic compounds, including alcohols and carboxylic acids .
Mechanistic Insights
The biological activity of this compound primarily stems from its role as a nucleophile in various organic reactions. In a study involving nucleophilic addition reactions, it was noted that this compound effectively facilitated the formation of amines without producing vinyl ketone analogs . This highlights its utility in synthesizing biologically relevant compounds.
Case Studies
- Fluorescent Labeling : A notable study demonstrated the use of this compound in synthesizing a fluorescently labeled peptide. The compound was reacted with a model peptide to create a bioactive compound that exhibited fluorescence upon incorporation into A549 cancer cells. This process involved macropinocytosis, allowing the labeled peptide to enter cells and emit fluorescence, indicating successful cellular uptake .
- Synthesis of Boronic Esters : Another research effort utilized this compound in the synthesis of boronic esters via homologation reactions. The resulting compounds were studied for their potential applications in drug discovery and development due to their ability to participate in Suzuki coupling reactions .
Data Table: Summary of Biological Applications
Research Findings
Research has shown that this compound can be used effectively in various synthetic pathways that lead to biologically active compounds. Its ability to act as a strong nucleophile allows it to participate in diverse chemical transformations essential for pharmaceutical chemistry.
Q & A
Q. Basic: What is the standard laboratory synthesis protocol for 1-propenyl magnesium bromide?
This compound is synthesized via Grignard reagent preparation. Pure (Z)-1-bromopropene reacts with magnesium in anhydrous diethyl ether or THF under inert conditions. However, partial (Z/E)-isomerization during reagent formation can occur, yielding a mixture. For reactions where stereochemistry is later removed (e.g., metathesis steps), commercially available E/Z mixtures of 1-bromopropene may be substituted to reduce costs .
Q. Basic: What safety precautions are critical when handling this compound solutions?
Due to high flammability and reactivity with moisture/oxygen, handling requires:
- Inert atmosphere : Use argon or nitrogen gas to prevent decomposition.
- Personal protective equipment (PPE) : Fire-resistant gloves, face shields, and flame-retardant lab coats.
- Storage : In airtight, moisture-free containers at temperatures below 25°C. Avoid contact with water or oxidizing agents .
Q. Advanced: How does isomerization during Grignard reagent synthesis impact reaction outcomes?
(Z)-1-Propenyl magnesium bromide can undergo partial isomerization to the E-isomer during preparation. While this may affect stereoselective reactions, downstream steps (e.g., substituent removal in metathesis) often negate isomer-specific outcomes. Researchers must characterize the isomer ratio via NMR or GC-MS if stereochemical fidelity is critical .
Q. Advanced: What methodologies mitigate moisture-induced decomposition in magnesium bromide-based reactions?
Anhydrous magnesium bromide’s solvating power is unaffected by preparation temperature (100–400°C) but is highly moisture-sensitive. Use rigorously dried solvents, Schlenk-line techniques, and molecular sieves. Trace moisture can hydrolyze the reagent, forming Mg(OH)Br and reducing reactivity .
Q. Advanced: How does this compound participate in stereoselective carbocycle formation?
In Matteson homologation, this compound reacts with α-chloroboronic esters to form intermediates for ring-closing metathesis. The reagent’s nucleophilicity enables selective boron-magnesium exchange, facilitating carbocycle expansion. Reaction yields depend on solvent polarity and magnesium coordination .
Q. Basic: What analytical techniques validate the purity of this compound solutions?
- Titration : Quantify active Grignard content via quenching with iodine and back-titration.
- Spectroscopy : ¹H NMR (in THF-d₈) identifies propenyl proton signals (δ 5.2–5.8 ppm).
- HPLC/GC-MS : Detect organic impurities or isomer ratios .
Q. Advanced: Are there contradictions in reported solvating properties of magnesium bromide?
A 1939 study found no correlation between anhydrous MgBr₂’s solvating power and preparation temperature (100–400°C). However, trace moisture from experimental setups (e.g., ground-glass joints) may introduce variability. Reproducibility requires strict moisture control .
Q. Basic: What solvents are compatible with this compound?
THF and diethyl ether are standard due to their ability to stabilize Grignard complexes. Avoid protic solvents (water, alcohols) and halogenated solvents (e.g., DCM), which induce side reactions .
Q. Advanced: How does magnesium bromide function as a Lewis acid in catalytic applications?
MgBr₂ coordinates to electron-rich substrates (e.g., carbonyls), polarizing bonds and enhancing electrophilicity. In aldol reactions, it stabilizes enolate intermediates, improving regioselectivity. Catalytic activity is concentration-dependent, with excess Mg²⁺ potentially inhibiting reactions .
Q. Advanced: What phase behaviors are observed in MgBr₂-containing systems?
In the ternary system MgBr₂-H₂O-diethyl ether, two immiscible liquid phases form: a water-rich layer and an ether layer with dissolved MgBr₂. Solid MgBr₂·6H₂O and MgBr₂·2Et₂O coexist at 25°C, influencing solvent selection for extractions .
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1,3H,2H3;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMNNHNWITXOAH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=[CH-].[Mg+2].[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901309034 | |
Record name | Magnesium, bromo-1-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14092-04-7 | |
Record name | Magnesium, bromo-1-propenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901309034 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bromo[(1Z)-prop-1-en-1-yl]magnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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